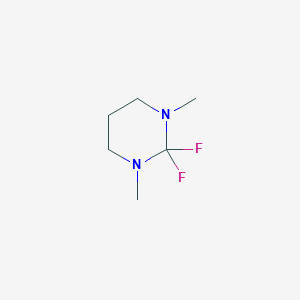

2,2-Difluoro-1,3-dimethyl-1,3-diazinane

Description

However, extensive data exists for structurally related fluorinated heterocycles, such as 2,2-difluoro-1,3-benzodioxole derivatives (e.g., fludioxonil intermediates and halogenated analogs). For completeness, this article will focus on comparisons involving 2,2-difluoro-1,3-benzodioxole and analogous compounds, as these are extensively documented in the evidence.

Properties

IUPAC Name |

2,2-difluoro-1,3-dimethyl-1,3-diazinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2/c1-9-4-3-5-10(2)6(9,7)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPCCLZKQGMFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(C1(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381280 | |

| Record name | 2,2-difluoro-1,3-dimethyl-1,3-diazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497181-15-4 | |

| Record name | 2,2-difluoro-1,3-dimethyl-1,3-diazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane typically involves the fluorination of 1,3-dimethyl-1,3-diazinane. One common method is the reaction of 1,3-dimethyl-1,3-diazinane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1,3-dimethyl-1,3-diazinane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed:

Substitution: Formation of iodinated or other substituted derivatives.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of hydrogenated derivatives.

Scientific Research Applications

2,2-Difluoro-1,3-dimethyl-1,3-diazinane has several applications in scientific research:

Chemistry: Used as a fluorinating agent in organic synthesis to introduce fluorine atoms into various substrates.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of fluorinated drugs.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1,3-dimethyl-1,3-diazinane exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The electronegativity of fluorine enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The presence of fluorine atoms can also influence the compound’s pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorinated heterocycles are critical in agrochemicals, pharmaceuticals, and materials science. Below, 2,2-difluoro-1,3-benzodioxole derivatives are compared to other fluorinated and non-fluorinated compounds in terms of synthesis, reactivity, and applications.

Reactivity and Environmental Behavior

- Defluorination Potential: 2,2-Difluoro-1,3-benzodioxole is enzymatically defluorinated by Pseudomonas putida F1 via toluene dioxygenase, indicating biodegradability under specific conditions . In contrast, fludioxonil and its derivatives persist in the environment, requiring advanced analytical methods (e.g., liquid chromatography–mass spectrometry) for detection .

- Synthetic Flexibility: Halogenated derivatives (e.g., 5-bromo or 4,7-diiodo analogs) undergo heavy-halogen migration under basic conditions, enabling structural diversification . Non-fluorinated analogs like 1,3-butadiene lack this reactivity, limiting their utility in fine chemical synthesis.

Industrial and Agrochemical Relevance

Biological Activity

2,2-Difluoro-1,3-dimethyl-1,3-diazinane is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHFN

- CAS Number : 497181-15-4

- Molecular Weight : 136.13 g/mol

The biological activity of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane primarily involves its interactions with various biomolecules. It is hypothesized to act as an inhibitor in specific biochemical pathways due to its structural characteristics.

Target Enzymes

Research indicates that this compound may interact with enzymes involved in:

- Cellular signaling : Modulating pathways that influence cell growth and differentiation.

- Metabolic processes : Affecting the metabolism of other compounds through enzyme inhibition.

Antimicrobial Properties

Studies have shown that 2,2-Difluoro-1,3-dimethyl-1,3-diazinane exhibits antimicrobial activity against various bacterial strains. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Cytotoxic Effects

In vitro studies suggest that 2,2-Difluoro-1,3-dimethyl-1,3-diazinane possesses cytotoxic effects on certain cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.

Case Studies

-

Antibacterial Activity : A study evaluated the effectiveness of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) E. coli 15 10 S. aureus 18 10 -

Cytotoxicity Assay : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability.

Concentration (µM) HeLa Cell Viability (%) MCF-7 Cell Viability (%) 0 100 100 10 75 80 50 50 60 100 20 30

Pharmacokinetics

The pharmacokinetic profile of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane suggests moderate absorption and distribution within biological systems. Further studies are required to determine its metabolic pathways and elimination rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.